
(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-ylmethyl)-butyramide
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Description
(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-ylmethyl)-butyramide is a useful research compound. Its molecular formula is C12H25N3O and its molecular weight is 227.35 g/mol. The purity is usually 95%.
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Biological Activity
(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-ylmethyl)-butyramide is a compound with notable potential in medicinal chemistry due to its unique structural features. This article provides a comprehensive overview of its biological activity, including potential pharmacological effects, synthesis methods, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is C14H25N3O with a molecular weight of 255.4 g/mol. The compound features an amino group, a butyramide moiety, and a piperidine derivative, which are critical for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of the Amino Group : The amino group is introduced via nucleophilic substitution reactions.
- Final Coupling : The intermediate is coupled with 3-methyl-butyramide under specific conditions to yield the target compound.
Table 1: Comparison of Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(S)-2-Amino-N-(1-methylpiperidin-4-yl)propanamide | Contains a piperidine ring and an amino group | Different piperidine substitution may affect activity |
N-(1-Methylpiperidin-4-yl)butanamide | Similar amide structure without methyl substitution on carbon 3 | May exhibit different pharmacological properties |
(R)-2-Amino-N-(1-cyclohexylmethyl)butyramide | Cyclohexane versus piperidine substitution | Potentially different receptor interactions |
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as receptors or enzymes. The compound's unique structure allows it to modulate the activity of these targets, potentially leading to various biological effects including:
- Signal Transduction Modulation : By binding to receptors, it may influence cellular signaling pathways.
- Enzyme Activity Regulation : Inhibition or activation of enzymes could result in therapeutic benefits for conditions like neurological disorders or infections.
Case Studies and Research Findings
Recent studies have explored the biological evaluation of similar compounds targeting various pathways. For instance, research into piperidine derivatives has shown promising results in antifungal activity by targeting ergosterol biosynthesis in fungi like Yarrowia lipolytica . These findings underscore the potential for this compound to be further investigated for similar applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-ylmethyl)-butyramide with high enantiomeric purity?
- Method : Use chiral starting materials (e.g., L-amino acid derivatives) and coupling agents like HATU or EDC for amide bond formation. For stereochemical control, employ asymmetric catalysis or chiral auxiliaries during the piperidine-methylation step. Purify intermediates via flash chromatography (silica gel, gradient elution) and confirm enantiopurity using chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Method :
- NMR : Use 1H- and 13C-NMR in deuterated DMSO or CDCl3 to confirm backbone structure, stereochemistry (via NOESY), and hydrogen bonding in the amide group.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion verification.
- X-ray Crystallography : For absolute configuration determination, co-crystallize with heavy atoms (e.g., bromine derivatives) and analyze using single-crystal diffraction .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Method : Conduct accelerated stability studies at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation via HPLC-UV (C18 column, 0.1% TFA in acetonitrile/water) for impurities. Store lyophilized samples under inert gas (argon) to prevent oxidation .
Q. What analytical strategies are suitable for quantifying impurities in synthesized batches?
- Method : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–260 nm). For co-eluting impurities (e.g., epimers), adjust mobile phase pH (e.g., ammonium acetate buffer, pH 6.5) or employ UPLC-MS/MS for higher resolution .
Advanced Research Questions
Q. How can crystallization conditions be optimized to obtain pharmaceutically relevant polymorphs?
- Method : Screen solvents (e.g., ethanol, acetonitrile, water) using high-throughput crystallization plates. Analyze nucleation kinetics via dynamic light scattering (DLS) and characterize polymorphs using PXRD and DSC. For sulfate salt formation (as in analogous compounds), titrate with sulfuric acid in a 2:1 molar ratio .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Method :
- Receptor Binding Assays : Use radioligand displacement (e.g., 3H-labeled analogs) to confirm target engagement.
- Functional Assays : Cross-validate with calcium flux or GTPγS binding in cell lines expressing varying receptor densities.
- Metabolic Stability : Pre-treat samples with liver microsomes to assess first-pass metabolism interference .
Q. How can researchers differentiate between isomeric byproducts during synthesis?
- Method : Employ 2D NMR (e.g., 1H-13C HSQC) to identify spin systems unique to each isomer. For preparative separation, use chiral stationary phases (e.g., Chiralcel OD-H) or derivatize with Mosher’s acid for diastereomeric resolution .
Q. What in silico approaches predict the compound’s interaction with neurological targets (e.g., cholinesterases)?
- Method : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (PDB: 4B0C). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference with QSAR models for piperidine-containing analogs .
Q. How do researchers address batch-to-batch variability in bioactivity studies?
- Method :
- Quality Control : Standardize synthesis protocols (e.g., reaction temperature ±1°C, inert atmosphere).
- Bioassay Normalization : Include internal controls (e.g., reference inhibitors) and normalize activity to compound purity (HPLC >98%) .
Q. What mechanistic studies elucidate the compound’s role in enzyme inhibition?
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)14-7-10-5-4-6-15(3)8-10/h9-11H,4-8,13H2,1-3H3,(H,14,16)/t10?,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNCQGUDLDTSQA-DTIOYNMSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1CCCN(C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1CCCN(C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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